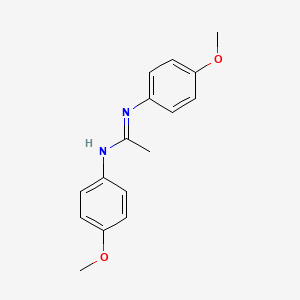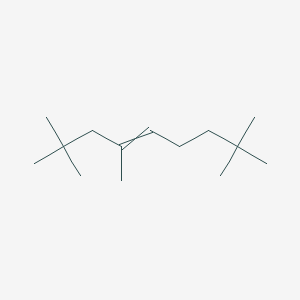
2,2,4,8,8-Pentamethylnon-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,8,8-Pentamethylnon-4-ene is an organic compound with the molecular formula C14H28. It is a hydrocarbon with a nonene backbone, characterized by the presence of five methyl groups attached at the 2, 2, 4, 8, and 8 positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,8,8-Pentamethylnon-4-ene typically involves the alkylation of suitable precursors under controlled conditions. One common method is the reaction of 2,2,4,4-tetramethylpentane with a suitable alkylating agent in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents such as hexane or toluene to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production .
化学反应分析
Types of Reactions: 2,2,4,8,8-Pentamethylnon-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents such as chlorine or bromine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Chlorine gas under UV light or bromine in the presence of a radical initiator.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,2,4,8,8-Pentamethylnon-4-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and stability.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of lubricants and plasticizers
作用机制
The mechanism of action of 2,2,4,8,8-Pentamethylnon-4-ene involves its interaction with molecular targets through hydrophobic interactions. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it may interact with hydrophobic pockets of proteins, influencing their structure and function.
相似化合物的比较
2,2,4,4,8,8-Hexamethylnonane: Similar structure but fully saturated.
2,2,4,8-Tetramethylnon-4-ene: Lacks one methyl group compared to 2,2,4,8,8-Pentamethylnon-4-ene.
2,2,4,4,8,8-Hexamethyl-3-nonene: Similar structure with a different position of the double bond.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and the position of the double bond. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
73097-72-0 |
|---|---|
分子式 |
C14H28 |
分子量 |
196.37 g/mol |
IUPAC 名称 |
2,2,4,8,8-pentamethylnon-4-ene |
InChI |
InChI=1S/C14H28/c1-12(11-14(5,6)7)9-8-10-13(2,3)4/h9H,8,10-11H2,1-7H3 |
InChI 键 |
HUWNHPVXICKBLA-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(C)(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
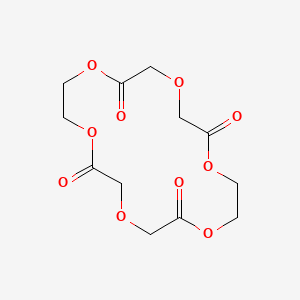
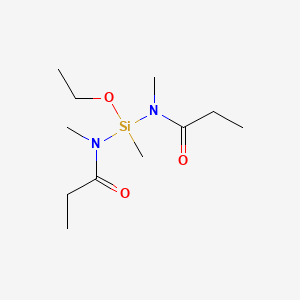
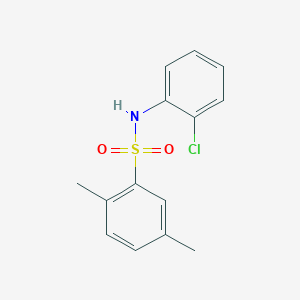
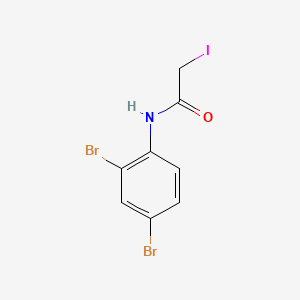
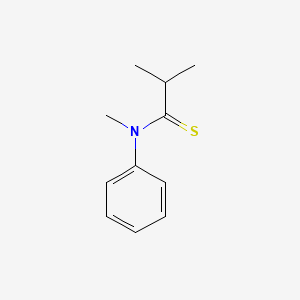

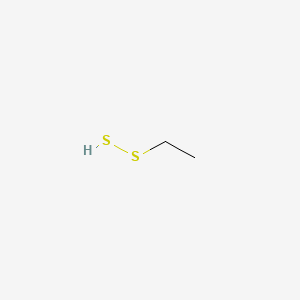
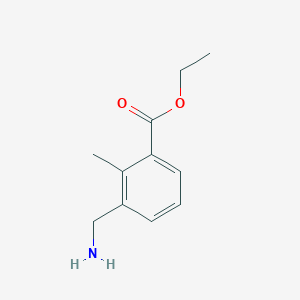
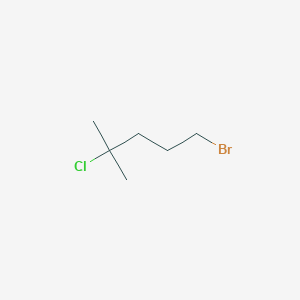
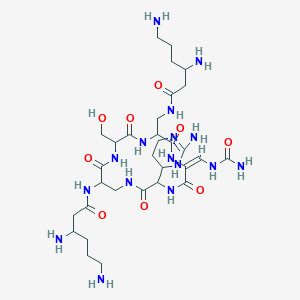
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
